molecular formula C14H16ClNO B1379463 4-(benzyloxy)-N-methylaniline hydrochloride CAS No. 1607289-69-9

4-(benzyloxy)-N-methylaniline hydrochloride

Cat. No. B1379463
CAS RN: 1607289-69-9
M. Wt: 249.73 g/mol
InChI Key: MCJSUFFFZSUWBT-UHFFFAOYSA-N
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Description

4-(benzyloxy)aniline hydrochloride, also known as 4-Aminophenyl benzyl ether hydrochloride, is a chemical compound derived from phenethylamine . It has a molecular formula of C13H13NO·HCl and a molecular weight of 235.72 g/mol .


Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including benzyloxy reactions, reduction reactions, and salification reactions . For instance, 4-(benzyloxy)aniline can be synthesized from 4-nitrophenol, which undergoes a benzyloxy reaction to generate 4-benzyloxy nitrobenzene. This is then reduced to form 4-benzyloxy aniline, which undergoes a salification reaction to generate 4-(benzyloxy)aniline hydrochloride .


Molecular Structure Analysis

The molecular structure of 4-(benzyloxy)aniline hydrochloride can be represented by the SMILES string Cl.Nc1ccc(OCc2ccccc2)cc1 . The presence of benzyloxy and methoxy groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule’s electron distribution, impacting its electrophilic substitution patterns.


Physical And Chemical Properties Analysis

4-(benzyloxy)aniline hydrochloride is a solid with a melting point of 228°C (dec.) . It is slightly soluble in water .

Scientific Research Applications

Selective Electrocatalytic Oxidation

A study by Kashiwagi and Anzai (2001) explored the selective electrocatalytic oxidation of N-alkyl-N-methylanilines to N-alkylformanilides using a nitroxyl radical. This reaction achieved over 75.8% conversion, with high current efficiency (>89.2%) and selectivity (>93.8%), demonstrating the compound's potential in selective synthesis processes (Kashiwagi & Anzai, 2001).

Synthesis of Active Pharmaceutical Intermediates

G. Yadav and P. R. Sowbna (2012) reported on the synthesis of 4-benzyloxy propiophenone, an important active pharmaceutical intermediate used in drugs like Ifenprodil and Buphenine. Their study showcased a green chemistry approach that minimizes waste, highlighting the compound's role in pharmaceutical manufacturing (Yadav & Sowbna, 2012).

Imaging of Cerebral β-Amyloid Plaques

Research by Cui et al. (2012) introduced radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. These derivatives, including 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline, showed high affinity for Aβ(1-42) aggregates and could differentiate between Alzheimer's patients and healthy controls, offering insights into non-invasive diagnosis of Alzheimer's disease (Cui et al., 2012).

pH Sensitivity of Polyaniline Derivatives

Lindfors and Ivaska (2002) studied the pH sensitivity of electrically conducting polyaniline and its derivatives, including poly(N-methylaniline). Their findings contribute to the development of pH sensors and highlight the importance of substituents and the electropolymerization process in determining pH sensitivity, with potential applications in analytical chemistry and sensor technology (Lindfors & Ivaska, 2002).

Safety And Hazards

4-(benzyloxy)aniline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-methyl-4-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJSUFFFZSUWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-methylaniline hydrochloride

CAS RN

1607289-69-9
Record name 4-(benzyloxy)-N-methylaniline hydrochloride
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